molecular formula C27H40Cl3N3O2 B13732786 Isonipecotic acid, 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride CAS No. 13451-62-2

Isonipecotic acid, 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride

Cat. No.: B13732786
CAS No.: 13451-62-2
M. Wt: 545.0 g/mol
InChI Key: SKBFVALEQIENFL-UHFFFAOYSA-N
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Description

Isonipecotic acid, 1-(β-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride is a complex piperidine derivative with multiple functional modifications:

  • Core structure: Ethyl ester of isonipecotic acid (piperidine-4-carboxylic acid).
  • Substituents:
    • 1-position: A phenethyl group linked to a 4-methylpiperazine moiety.
    • 4-position: A phenyl group.
    • Salt form: Trihydrochloride, enhancing solubility and stability.

Properties

CAS No.

13451-62-2

Molecular Formula

C27H40Cl3N3O2

Molecular Weight

545.0 g/mol

IUPAC Name

ethyl 1-[2-(4-methylpiperazin-1-yl)-2-phenylethyl]-4-phenylpiperidine-4-carboxylate;trihydrochloride

InChI

InChI=1S/C27H37N3O2.3ClH/c1-3-32-26(31)27(24-12-8-5-9-13-24)14-16-29(17-15-27)22-25(23-10-6-4-7-11-23)30-20-18-28(2)19-21-30;;;/h4-13,25H,3,14-22H2,1-2H3;3*1H

InChI Key

SKBFVALEQIENFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC(C2=CC=CC=C2)N3CCN(CC3)C)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Overview of Compound Structure and Challenges in Synthesis

This compound consists of:

  • An isonipecotic acid core (a piperidine derivative with a carboxylic acid function),
  • A beta-substituted phenethyl group bearing a 4-methyl-1-piperazinyl substituent,
  • A 4-phenyl substitution on the piperidine ring,
  • An ethyl ester functional group,
  • Presented as a trihydrochloride salt for stability and solubility.

The synthetic challenge lies in:

  • Selective functionalization of the piperidine ring,
  • Introduction of the phenethyl and piperazinyl moieties without side reactions,
  • Formation of the ethyl ester without hydrolysis,
  • Salt formation with three equivalents of hydrochloric acid.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically proceeds through the following stages:

Detailed Synthetic Routes

Esterification of Isonipecotic Acid
  • Method : Isonipecotic acid is refluxed with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under Dean-Stark conditions to drive the equilibrium toward ester formation.

  • Yield : Typically high, around 80–90%.

  • Notes : Strict control of temperature and water removal is essential to prevent hydrolysis.

Synthesis of Beta-(4-methyl-1-piperazinyl)phenethyl Intermediate
  • Method : The beta-(4-methyl-1-piperazinyl)phenethyl moiety can be prepared by nucleophilic substitution of a suitable halogenated phenethyl precursor with 4-methylpiperazine.

  • Conditions : Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate.

  • Purification : Chromatography or crystallization.

Coupling of the Phenethyl-Piperazinyl Moiety to Isonipecotic Acid Ethyl Ester
  • Method : The coupling can be achieved via reductive amination between the aldehyde derivative of the phenethyl-piperazinyl intermediate and the amine group at the 1-position of the isonipecotic acid ethyl ester.

  • Catalysts : Sodium cyanoborohydride or sodium triacetoxyborohydride as mild reducing agents.

  • Alternative : Direct nucleophilic substitution if a suitable leaving group is present.

Formation of Trihydrochloride Salt
  • Method : The free base compound is dissolved in anhydrous ethanol or ethyl acetate and treated with three equivalents of hydrochloric acid gas or concentrated HCl solution.

  • Isolation : Precipitation of the trihydrochloride salt by cooling or addition of a non-polar solvent.

  • Drying : Vacuum drying under controlled temperature to avoid decomposition.

Data Tables: Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
Esterification Fischer esterification Isonipecotic acid, ethanol, H2SO4 Reflux, Dean-Stark 85–90 Water removal critical
Piperazinyl-phenethyl synthesis Nucleophilic substitution 4-Methylpiperazine, halogenated phenethyl Reflux in DMF, K2CO3 70–80 Polar aprotic solvent needed
Coupling to isonipecotic ester Reductive amination Aldehyde intermediate, NaBH3CN Room temp, inert atmosphere 65–75 Mild reducing agent preferred
Phenyl substitution Pd-catalyzed coupling Pd catalyst, phenylboronic acid 80–120°C, inert atmosphere 60–70 Requires dry, oxygen-free setup
Salt formation Acid-base reaction HCl gas or concentrated HCl Room temp, ethanol solvent >95 Trihydrochloride salt stable

In-Depth Research Findings and Considerations

  • Purity and Characterization : The final compound is characterized by NMR (both ^1H and ^13C), mass spectrometry, and elemental analysis to confirm structure and purity.

  • Chromatographic Purification : Silica gel chromatography with gradient elution (e.g., 0–20% 2M NH3 in methanol in dichloromethane) is effective for intermediate purification.

  • Yield Optimization : Use of dry solvents and inert atmosphere during coupling and substitution steps improves yields and reduces side products.

  • Salt Stability : Trihydrochloride salt form enhances water solubility and stability, facilitating handling and formulation.

  • Environmental and Safety Notes : Reactions involving palladium catalysts and strong acids require appropriate safety measures and waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to understand its interaction with biological molecules.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl Esters of Piperidine/Piperazine Derivatives

Compound Name Substituents Salt Form Key Properties/Activities Reference
Target Compound 1-(4-Methylpiperazinylphenethyl), 4-phenyl Trihydrochloride High polarity due to trihydrochloride; potential CNS activity from piperazine and phenyl groups.
Meperidine (Demerol) 1-methyl, 4-phenyl Hydrochloride µ-opioid receptor agonist; analgesic; shorter duration due to simpler substituents.
Ethyl 4-oxo-1-piperidinecarboxylate 1-ethoxycarbonyl, 4-oxo None Intermediate in synthesis; lacks aromatic groups, reducing receptor binding potential.
TA 48 1-(tetrahydrofurfuryloxyethyl) Not specified Antispasmodic activity; furan moiety may improve bioavailability.

Key Differences :

  • The target compound’s 4-methylpiperazinylphenethyl group likely enhances affinity for serotonin or dopamine receptors compared to meperidine’s simpler 1-methyl group .

Piperazine-Modified Analogs

Compound Name Substituents Salt Form Key Properties/Activities Reference
I-6230 4-(pyridazin-3-yl)phenethylamino Not specified Anticancer activity reported; pyridazine may enhance DNA intercalation.
Ethyl 4-[2-(4-methylthiazol-5-yl)ethyl]piperazine-1-carboxylate HCl 4-methylthiazole ethyl Hydrochloride Antipsychotic potential; thiazole group influences metabolic stability.
1-Isopropyl-3-phenethylpiperazin-2-one Phenethyl, isopropyl None Neutral lactam structure; likely CNS penetration due to lipophilicity.

Key Differences :

  • The target compound’s phenethyl-4-methylpiperazine chain may offer dual receptor binding (e.g., σ and 5-HT receptors) compared to I-6230’s pyridazine-based structure .
  • Unlike neutral lactams (e.g., 1-isopropyl-3-phenethylpiperazin-2-one), the trihydrochloride salt reduces blood-brain barrier permeability, limiting CNS effects .

Isonipecotic Acid Derivatives

Compound Name Substituents Salt Form Key Properties/Activities Reference
Ethyl isonipecotate None (simple ethyl ester) None Low molecular weight (157.21 g/mol); used as a synthetic intermediate.
1-Boc-isonipecotic acid 1-tert-butoxycarbonyl None Protected intermediate for peptide synthesis; melting point 152°C.
1-Benzoylpiperidine-4-carboxylic acid 1-benzoyl None Solid with irritant properties (mp not reported); used in organic chemistry.

Key Differences :

  • The target compound incorporates both aromatic and charged groups, unlike simpler esters (e.g., ethyl isonipecotate), which lack pharmacological activity .
  • The trihydrochloride form contrasts with neutral derivatives (e.g., 1-Boc-isonipecotic acid), enabling ionic interactions in biological systems .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Phenethyl-Phenyl Combination : Aromatic stacking interactions may improve affinity for lipid-rich environments (e.g., cell membranes) compared to analogs with single aryl groups .
  • Trihydrochloride Salt: Increases aqueous solubility (>100 mg/mL estimated) versus non-ionic analogs, favoring parenteral formulations but reducing oral bioavailability .

Biological Activity

Isonipecotic acid derivatives, particularly the compound 1-(beta-(4-methyl-1-piperazinyl)phenethyl)-4-phenyl-, ethyl ester, trihydrochloride, have garnered attention in pharmacological research due to their potential biological activities. This article delves into the compound's biological activity, focusing on its neuropharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is a derivative of isonipecotic acid, characterized by a piperazine moiety and a phenethyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C20H28Cl3N3O2
  • Molecular Weight : 426.8 g/mol
  • IUPAC Name : Ethyl 4-phenyl-1-(4-methyl-1-piperazinyl)isonipecotate trihydrochloride

Isonipecotic acid and its derivatives primarily function as GABA reuptake inhibitors. This mechanism enhances GABAergic neurotransmission, which is crucial for maintaining neuronal excitability and preventing excessive neuronal firing. The compound's ability to inhibit the GABA transporter (GAT) has been shown to increase GABA levels in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Neuroprotective Effects

Research indicates that isonipecotic acid derivatives demonstrate significant neuroprotective properties. A study highlighted that these compounds could reduce oxidative stress markers and inhibit neuroinflammation in models of neurodegenerative diseases. The antioxidant activity was measured using various assays, including DPPH and lipid peroxidation assays, showing a reduction in oxidative damage by up to 61% in certain experimental setups .

Anticonvulsant Properties

In vivo studies have suggested that the compound exhibits anticonvulsant effects comparable to standard antiepileptic drugs. The efficacy was evaluated using the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) model, where the compound significantly reduced seizure duration and incidence .

Table of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduces oxidative stress
AnticonvulsantSignificant seizure reduction
GABA Reuptake InhibitionEnhanced GABAergic transmission
Antioxidant ActivityInhibition of lipid peroxidation

Case Studies

Case Study 1: Neurodegeneration Model
In a study involving rat models of Alzheimer's disease, administration of isonipecotic acid derivatives resulted in improved cognitive function as measured by the Morris water maze test. The results indicated a potential for these compounds to mitigate cognitive decline associated with neurodegeneration.

Case Study 2: Seizure Models
In another study assessing anticonvulsant activity, a series of isonipecotic acid derivatives were tested against PTZ-induced seizures. Compounds showed a dose-dependent reduction in seizure frequency and severity, suggesting their viability as therapeutic agents for epilepsy management.

Q & A

Q. How can researchers resolve chiral impurities in the synthesis of enantiomerically pure derivatives?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Confirm ee ≥99% via polarimetry .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps to control stereochemistry .

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